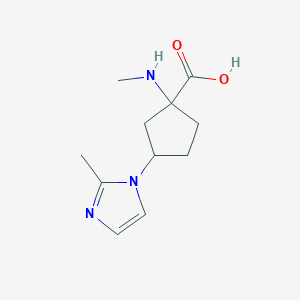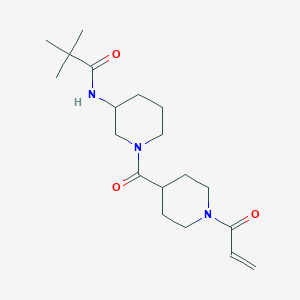
1-Chloro-2-methylnonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-2-methylnonane is an organic compound belonging to the class of chloroalkanes It is characterized by a chlorine atom attached to the first carbon of a nonane chain, with a methyl group attached to the second carbon
Méthodes De Préparation
1-Chloro-2-methylnonane can be synthesized through several methods. One common approach involves the chlorination of 2-methylnonane using chlorine gas in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction typically proceeds under controlled conditions to ensure selective chlorination at the desired position.
Industrial production methods may involve the use of more advanced techniques, such as catalytic chlorination, which can offer higher yields and better selectivity. The choice of method depends on the desired scale of production and the specific requirements of the application.
Analyse Des Réactions Chimiques
1-Chloro-2-methylnonane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups. Common reagents for these reactions include sodium hydroxide, potassium tert-butoxide, and ammonia.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes. For example, treatment with a strong base like potassium tert-butoxide can lead to the formation of 2-methylnonene.
Oxidation and Reduction: While less common, oxidation reactions can convert this compound to corresponding alcohols or ketones. Reduction reactions, on the other hand, can remove the chlorine atom, yielding hydrocarbons.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Chloro-2-methylnonane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Its reactivity makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology and Medicine: While direct applications in biology and medicine are limited, derivatives of this compound may exhibit biological activity and are studied for potential therapeutic uses.
Industry: In industrial settings, this compound is used in the production of specialty chemicals and as a solvent or reagent in various chemical processes.
Mécanisme D'action
The mechanism of action of 1-chloro-2-methylnonane in chemical reactions involves the formation of reactive intermediates, such as carbocations or radicals, depending on the reaction conditions. These intermediates then undergo further transformations to yield the final products. The molecular targets and pathways involved are specific to the type of reaction and the reagents used.
Comparaison Avec Des Composés Similaires
1-Chloro-2-methylnonane can be compared to other chloroalkanes, such as:
1-Chlorooctane: Similar in structure but lacks the methyl group at the second carbon. It exhibits similar reactivity but may have different physical properties.
2-Chlorononane: The chlorine atom is attached to the second carbon instead of the first. This positional isomer may show different reactivity and selectivity in chemical reactions.
1-Bromo-2-methylnonane: The bromine atom replaces chlorine, leading to differences in reactivity due to the larger atomic size and different bond strengths.
Propriétés
Formule moléculaire |
C10H21Cl |
|---|---|
Poids moléculaire |
176.72 g/mol |
Nom IUPAC |
1-chloro-2-methylnonane |
InChI |
InChI=1S/C10H21Cl/c1-3-4-5-6-7-8-10(2)9-11/h10H,3-9H2,1-2H3 |
Clé InChI |
QNAPZUQLHQPGCQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(C)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Bromopyrazolo[1,5-a]pyridine-2-carbonitrile](/img/structure/B13545081.png)
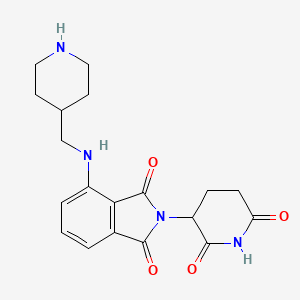
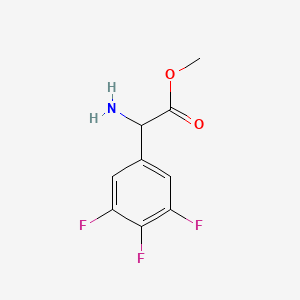
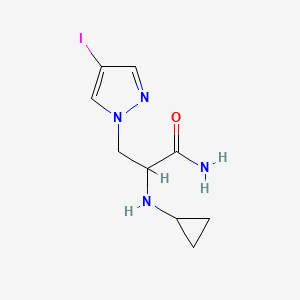
![tert-butyl N-[2-(1-aminocyclopropyl)ethyl]carbamate](/img/structure/B13545101.png)
![2-{1-[(Tert-butoxy)carbonyl]-4-methylpyrrolidin-3-yl}acetic acid](/img/structure/B13545110.png)

![[2-Chloro-6-(propan-2-yl)pyrimidin-4-yl]methanol](/img/structure/B13545127.png)
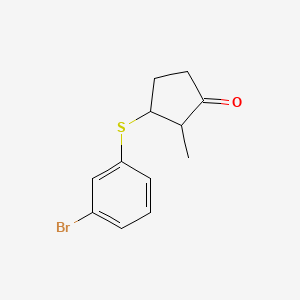
![2-{[(Tert-butoxy)carbonyl]amino}-2-(3-chloro-4-hydroxyphenyl)acetic acid](/img/structure/B13545136.png)
